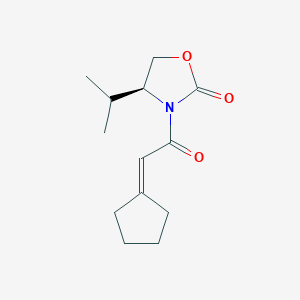
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Oxazolidinones have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidinones typically involves the cyclization of amino alcohols with carbonyl compounds. For 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, the synthetic route may involve the reaction of an appropriate amino alcohol with a cyclopentylideneacetyl derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction may produce hydroxylated derivatives .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis . This action effectively halts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
Uniqueness
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other oxazolidinones . Its unique structure may also influence its binding affinity and specificity for bacterial ribosomes, potentially leading to different antibacterial spectra and resistance profiles.
Propriétés
Numéro CAS |
192329-12-7 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
(4S)-3-(2-cyclopentylideneacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO3/c1-9(2)11-8-17-13(16)14(11)12(15)7-10-5-3-4-6-10/h7,9,11H,3-6,8H2,1-2H3/t11-/m1/s1 |
Clé InChI |
KDMLPNWVAKPYLE-LLVKDONJSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=O)N1C(=O)C=C2CCCC2 |
SMILES canonique |
CC(C)C1COC(=O)N1C(=O)C=C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


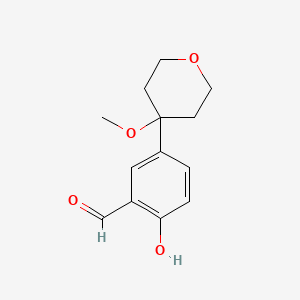
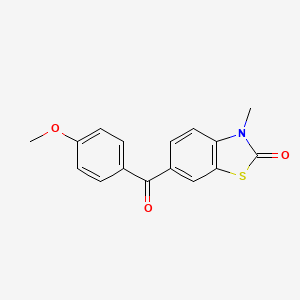
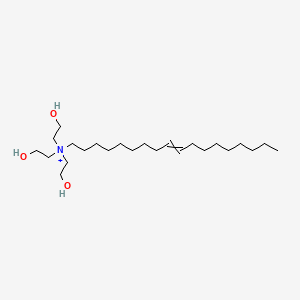
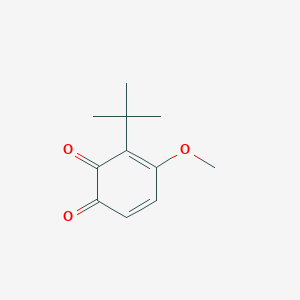

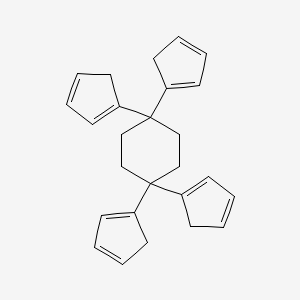
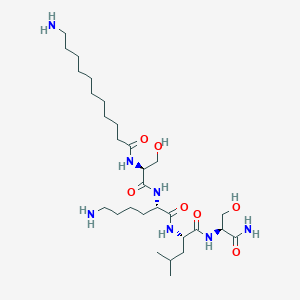

![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)

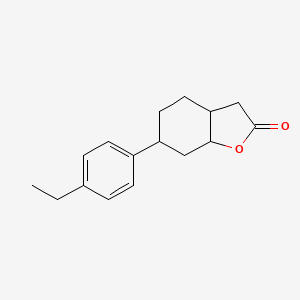

![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
